Mal-Cyclohexyl-PEG3-Biotin
Description
Definition and Chemical Identity
Mal-Cyclohexyl-PEG3-Biotin is a crosslinking reagent characterized by three distinct functional components. The maleimide (B117702) group at one end provides reactivity towards sulfhydryl groups. The biotin (B1667282) molecule at the other end allows for strong and specific binding to avidin (B1170675) and streptavidin proteins. These two ends are connected by a hydrophilic polyethylene glycol (PEG) spacer, which in this specific molecule consists of three ethylene (B1197577) glycol units and includes a cyclohexyl group. This linker is designed for the covalent attachment of biotin to proteins, peptides, or other molecules containing a free sulfhydryl group.
Significance in Biochemical Research
The significance of this compound in biochemical research lies in its ability to facilitate the biotinylation of specific target molecules. Biotinylation is a fundamental technique for labeling and purifying proteins and other biomolecules. The strong and highly specific interaction between biotin and avidin or streptavidin is harnessed in a multitude of applications, including immunoassays, affinity chromatography, and pull-down assays. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, and the cyclohexyl group can provide increased stability. The defined length of the PEG chain also helps to minimize steric hindrance, allowing the biotin to efficiently bind to avidin or streptavidin.
Structure
2D Structure
Properties
Molecular Formula |
C30H47N5O8S |
|---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H47N5O8S/c36-25(4-2-1-3-24-28-23(20-44-24)33-30(40)34-28)31-11-13-41-15-17-43-18-16-42-14-12-32-29(39)22-7-5-21(6-8-22)19-35-26(37)9-10-27(35)38/h9-10,21-24,28H,1-8,11-20H2,(H,31,36)(H,32,39)(H2,33,34,40)/t21?,22?,23-,24?,28-/m0/s1 |
InChI Key |
YVEORNHVGGJXOZ-QIEFCTSUSA-N |
Isomeric SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3[C@@H]4[C@H](CS3)NC(=O)N4 |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
Reaction Mechanisms and Bioconjugation Kinetics of Mal Cyclohexyl Peg3 Biotin
Role as a Linker
The compound functions as a heterobifunctional crosslinker , meaning it has two different reactive ends that can connect two different types of molecules. jenkemusa.comrsc.org
Thiol-Reactive End : The maleimide (B117702) group enables the specific and covalent attachment of the linker to molecules containing free sulfhydryl groups, such as proteins or peptides with cysteine residues. This reaction forms a stable thioether bond under mild, physiological pH conditions (6.5-7.5).
Biotin (B1667282) Affinity End : The biotin end serves as a powerful affinity tag. It binds with extremely high affinity and specificity to avidin (B1170675) and streptavidin proteins. biochempeg.com This interaction is one of the strongest known non-covalent biological interactions, making it ideal for capture, immobilization, and detection applications.
Spacer Function : The PEG3-cyclohexyl spacer provides critical distance between the two conjugated molecules, which helps to minimize steric hindrance and preserve the biological activity of the labeled molecule. jenkemusa.com It also confers increased water solubility to the final conjugate.
Specific Applications in Research and Development
The unique properties of Mal-Cyclohexyl-PEG3-Biotin enable its use in a wide array of research and development applications:
Protein and Peptide Biotinylation : It is used to attach a biotin label to proteins, peptides, or other biomolecules that have a free cysteine residue. The resulting biotinylated molecule can then be easily detected with streptavidin-enzyme conjugates (e.g., in ELISA or Western blotting) or purified from a complex mixture using streptavidin-coated affinity columns or magnetic beads.
Surface Immobilization : The linker can be used to attach thiol-containing biomolecules to a surface coated with streptavidin, or conversely, to attach biotinylated molecules to a thiol-functionalized surface. rsc.org This is a common strategy for creating biosensors and other diagnostic platforms. rsc.org
Nanoparticle Functionalization : Researchers use this linker to functionalize nanoparticles for targeted imaging and bioassays. rsc.org For example, a thiol-containing quantum dot could be conjugated with the linker, allowing it to be targeted or captured via the biotin-streptavidin system.
Antibody-Drug Conjugate (ADC) Research : In the field of targeted therapeutics, linkers are a critical component of ADCs. While this specific linker might be used in model systems, the principles of using a stable maleimide linkage (often with a cyclohexyl group for stability) and a targeting or functional moiety are central to ADC design. jenkemusa.comrsc.org
Hydrogel Functionalization : The linker enables the site-selective incorporation of biotin into hydrogel networks, allowing for the subsequent affinity-based binding of proteins or cells. rsc.org
Advanced Applications of Mal Cyclohexyl Peg3 Biotin in Biomolecular Research Systems
Thiol-Maleimide Conjugation
The primary mechanism of action involves the reaction of the maleimide (B117702) group with a free sulfhydryl group. The double bond of the maleimide ring is susceptible to nucleophilic attack by the sulfur atom of a thiol. This reaction, known as a Michael addition, results in the formation of a stable thioether linkage. The reaction is highly specific for thiols within the pH range of
Methodological Considerations and Analytical Characterization of Mal Cyclohexyl Peg3 Biotin Conjugates
Targeted Drug Delivery
The biotin (B1667282) moiety of Mal-Cyclohexyl-PEG3-Biotin can be exploited for targeted drug delivery to cancer cells. Many cancer cells overexpress the biotin receptor, which is involved in the uptake of this essential vitamin. nih.govnih.gov By conjugating a therapeutic agent to a nanoparticle or a carrier molecule and then functionalizing the surface with this compound, the resulting complex can be selectively targeted to cancer cells. The maleimide (B117702) group can be used to attach the linker to the drug carrier, while the biotin group facilitates receptor-mediated endocytosis into the target cells, thereby increasing the local concentration of the drug and potentially reducing systemic toxicity. nih.gov
Proteomics
In the field of proteomics, which involves the large-scale study of proteins, this compound is a valuable tool for identifying and characterizing protein interactions. One common application is in pull-down assays. A "bait" protein is first biotinylated using this linker. This biotinylated bait is then incubated with a cell lysate or a complex protein mixture. The bait protein, along with any interacting "prey" proteins, can be captured using streptavidin-coated beads. The captured proteins are then eluted and identified by mass spectrometry. This approach allows for the discovery of novel protein-protein interactions.
Immunoassays
In immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), the high affinity of the biotin-streptavidin interaction is often used to enhance signal detection. thermofisher.com this compound can be used to biotinylate detection antibodies. In a typical sandwich ELISA, an unlabeled capture antibody is immobilized on a plate. The antigen is then added, followed by a biotinylated detection antibody that binds to a different epitope on the antigen. Finally, streptavidin conjugated to a reporter enzyme is added. The strong biotin-streptavidin interaction ensures a robust signal, leading to a highly sensitive assay. The use of biotinylated antibodies is also prevalent in other immunoassay formats, including flow cytometry, where it allows for signal amplification and flexibility in multicolor panel design. bio-rad-antibodies.comnih.govbiocompare.com
Emerging Trends and Future Research Directions for Mal Cyclohexyl Peg3 Biotin
Integration with Advanced Chemical Biology Technologies
The unique features of Mal-Cyclohexyl-PEG3-Biotin make it an ideal candidate for integration with cutting-edge chemical biology techniques. In the realm of chemoproteomics , this compound can be employed to selectively tag and enrich cysteine-containing proteins from complex biological lysates. This is particularly valuable for activity-based protein profiling (ABPP), where the reactivity of a cysteine residue can be indicative of a protein's functional state. By covalently modifying active-site cysteines, this compound can be used to profile enzyme activities and identify novel drug targets.
Furthermore, the principles of proximity-dependent biotinylation (PDB) , such as BioID, can be adapted using cysteine-reactive probes like this compound. nih.govmdpi.comfrontiersin.org In such an application, a protein of interest could be engineered to contain a uniquely accessible cysteine residue. Introduction of this compound would then lead to the biotinylation of proteins in its immediate vicinity, allowing for the mapping of protein-protein interactions and the characterization of subcellular proteomes. nih.govfrontiersin.org The stable thioether bond formed by the maleimide (B117702) group ensures that these interactions are captured, even if they are transient. axispharm.combroadpharm.com
Development of Novel Analogs and Derivatives with Tailored Reactivity
The core structure of this compound serves as a versatile scaffold for the development of novel analogs with tailored properties. By modifying the reactive group, the linker, or the affinity tag, researchers can create a new generation of probes with enhanced specificity, different reactivity, or cleavable properties.
| Potential Modification | Rationale and Potential Application |
| Alternative Reactive Groups | Replacing the maleimide with other thiol-reactive groups (e.g., iodoacetamide) or even photoreactive groups (e.g., diazirines) could offer different reaction kinetics or allow for spatiotemporal control of labeling. nih.gov |
| Cleavable Linkers | Incorporating a cleavable moiety within the PEG linker (e.g., a disulfide bond or an ester) would enable the release of labeled proteins from streptavidin beads under specific conditions, facilitating downstream analysis by mass spectrometry. |
| Modified PEG Linkers | Varying the length of the PEG chain (e.g., PEG6, PEG12) can modulate the spacer distance, which can be critical for optimizing the labeling of specific protein complexes or for reaching into deep binding pockets. broadpharm.com |
The synthesis of such analogs would expand the toolkit available to researchers, allowing for more nuanced and controlled experiments in chemical biology.
Expansion into Mechanistic Studies of Biological Processes
The ability of this compound to specifically label cysteine residues makes it a valuable tool for dissecting the mechanisms of various biological processes. Cysteine residues are often found in the active sites of enzymes and play crucial roles in catalysis and regulation.
By using this compound as a probe, researchers can investigate:
Enzyme kinetics and inhibition: The covalent modification of a catalytic cysteine can irreversibly inhibit enzyme activity, allowing for the study of enzyme function and the screening of potential inhibitors.
Redox signaling: Cysteine thiols are susceptible to oxidation, a key post-translational modification in redox signaling pathways. This compound can be used to probe the redox state of specific cysteines and understand how it changes in response to cellular stimuli.
Protein folding and conformation: The accessibility of cysteine residues can be an indicator of a protein's conformational state. This probe can be used to study protein folding and unfolding dynamics.
These mechanistic studies provide fundamental insights into how proteins function and how their activities are regulated within the cell.
Application in High-Throughput Screening Methodologies (as a research tool)
The robustness of the biotin-streptavidin interaction makes this compound well-suited for use in high-throughput screening (HTS) platforms. nih.gov For example, it can be used to develop assays for identifying inhibitors of enzymes that rely on a catalytic cysteine.
A potential HTS workflow could involve:
Incubating a library of small molecules with a cysteine-dependent enzyme.
Adding this compound to label the uninhibited enzyme.
Capturing the biotinylated enzyme on a streptavidin-coated plate.
Detecting the amount of captured enzyme using a suitable reporter.
A decrease in the signal would indicate that the small molecule has inhibited the enzyme by binding to or near the active site cysteine. Such assays can be readily automated and scaled for the screening of large compound libraries, accelerating the early stages of drug discovery.
Design of Next-Generation Molecular Tools for Target Identification and Validation
A primary challenge in drug discovery is the identification and validation of the molecular targets of bioactive compounds. nih.gov this compound can be a foundational component in the design of next-generation molecular probes for this purpose.
By attaching a known bioactive small molecule to the maleimide group of this compound, a targeted covalent probe can be created. This probe can then be used in "pull-down" experiments to identify the protein targets of the bioactive molecule from a complex cellular lysate. The high affinity of the biotin (B1667282) tag for streptavidin allows for the efficient enrichment of the probe-target complex, which can then be identified by mass spectrometry. nih.gov
Furthermore, the development of photo-activatable versions of such probes, where the covalent linkage is triggered by light, would provide temporal and spatial control over target labeling, minimizing off-target effects and increasing the confidence in target identification. mdpi.com
Q & A
Q. How can I adapt this compound for super-resolution microscopy without quenching biotin signals?
- Methodological Answer : Pair with photo-stable streptavidin conjugates (e.g., Alexa Fluor 647). Optimize labeling density to avoid steric overcrowding using titration assays. For STORM/PALM, incorporate oxygen scavengers (e.g., glucose oxidase) and thiol-containing imaging buffers to reduce photobleaching. Validate localization precision via cluster analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
